molecular formula C13H15ClN2O2S B3012017 N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396625-36-7

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No. B3012017
CAS RN: 1396625-36-7
M. Wt: 298.79
InChI Key: WYJRUZHPEZMICB-UHFFFAOYSA-N
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Description

The compound "N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide" is a chemical entity that appears to be structurally related to various other compounds with potential biological activities. Although the exact compound is not directly described in the provided papers, the structural motifs such as chlorophenyl groups, carboxamide functionalities, and heterocyclic rings like thiazepane are common features in the described compounds. These structural elements are often associated with various pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of carboxamide linkages and the introduction of chlorophenyl groups. For instance, the synthesis of N-(4-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves the formation of intramolecular hydrogen bonds and the stabilization of the heterocyclic thiazine rings . Similarly, the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide includes a condensation reaction between an isocyanato compound and an amine, followed by cyclization . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds are characterized by the presence of intramolecular hydrogen bonds and specific conformations of the heterocyclic rings. For example, the thiazine rings in the benzothiazine derivatives adopt half-chair conformations, which are stabilized by hydrogen bonding . The crystal structure of a related biphenyl carboxamide compound reveals a triclinic system with specific geometric parameters . These insights into molecular conformations and crystal systems could be relevant for understanding the molecular structure of "this compound".

Chemical Reactions Analysis

The chemical reactivity of similar compounds involves the exchange of functional groups and the formation of new bonds. For instance, the exchange of a chlorine atom with various nucleophiles leads to the formation of new compounds with different substituents . The reactivity of the carboxamide group and the chlorophenyl moiety could be explored to predict the chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures include solubility, melting points, and molecular conformations. The crystallographic data provided for a biphenyl carboxamide compound, such as the density and space group, are indicative of the solid-state properties that could be expected for the compound . The anti-HIV potential of a related pyrrolidine carboxamide compound suggests that "this compound" might also exhibit significant biological activities, which would be reflected in its chemical properties .

Scientific Research Applications

Antimicrobial Activities

Compounds similar to N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide have demonstrated significant antimicrobial activities. A study by Desai et al. (2011) synthesized compounds that showed effectiveness against a range of bacteria and fungi, including Escherichia coli and Staphylococcus aureus, among others (Desai, Dodiya, & Shihora, 2011). Similarly, Babu, Pitchumani, and Ramesh (2013) reported the synthesis of derivatives that exhibited significant activities against various bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).

Anticancer Properties

Some derivatives of this compound have shown potential in cancer research. For example, Atta and Abdel‐Latif (2021) synthesized derivatives that displayed good inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021). Additionally, Cai et al. (2016) reported that some compounds in this category achieved significant anticancer activity against multiple cell lines (Cai et al., 2016).

Microwave-Assisted Synthesis

A study by Raval, Naik, and Desai (2012) highlighted an environmentally benign microwave-assisted method for synthesizing similar compounds, demonstrating increased reaction rates and better yields (Raval, Naik, & Desai, 2012). This method is significant for its efficiency and reduced environmental impact.

Potential as HIV-1 Inhibitors

Tamazyan et al. (2007) found that certain compounds structurally related to this compound could serve as potential anti-HIV agents, specifically as non-nucleoside reverse transcriptase inhibitors (Tamazyan et al., 2007).

Synthesis and QSAR Studies

Desai et al. (2008) carried out synthesis and quantitative structure-activity relationship (QSAR) studies on derivatives, highlighting the importance of structural and physicochemical parameters in determining antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).

Mechanism of Action

Target of Action

Similar compounds, such as n-(3-chloro-4-methylphenyl)-2-methylpentanamide, have been applied to various plant species, indicating a potential role in plant physiology .

Mode of Action

It’s worth noting that related compounds, such as those in the phenylurea class of herbicides, inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, preventing electron flow from q a to q b . This interrupts the photosynthetic electron transport chain, leading to the death of the plant .

Biochemical Pathways

Given the potential inhibition of photosynthesis mentioned above, it’s likely that the compound affects the light-dependent reactions of photosynthesis, disrupting the production of atp and nadph, essential molecules for the light-independent reactions (calvin cycle) of photosynthesis .

Result of Action

Based on the potential mode of action, the compound could lead to the disruption of photosynthesis, causing energy deprivation and eventually leading to the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the systemic acquired resistance (SAR) in plants, a potent innate immunity system, can be suppressed by abscisic acid (ABA), a hormone involved in responses to environmental stresses . Therefore, the presence of certain hormones or environmental stress conditions could potentially influence the action of N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2S/c1-8-2-3-9(6-10(8)14)15-13(18)11-7-19-5-4-12(17)16-11/h2-3,6,11H,4-5,7H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJRUZHPEZMICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CSCCC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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